molecular formula C42H70CaO10 B562190 calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate

calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate

Cat. No.: B562190
M. Wt: 775.1 g/mol
InChI Key: LNDPLBYJXMIJFP-ZMFXSWHNSA-L
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Mechanism of Action

Target of Action

Tan 1364B, CI 010, also known as RK-682, is a potent inhibitor of protein tyrosine phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from tyrosine residues of cellular proteins . These enzymes play a crucial role in the regulation of signaling events that control cell growth and proliferation, differentiation, survival or apoptosis, as well as adhesion and motility .

Mode of Action

Tan 1364B, CI 010 interacts with its targets, the PTPs, by inhibiting their activity . This inhibition blocks the removal of phosphate groups from tyrosine residues of cellular proteins . It’s important to note that the inhibitory activity against certain ptps, such as lmw-ptp and cdc25b, is blocked in the presence of magnesium .

Biochemical Pathways

The inhibition of PTPs by Tan 1364B, CI 010 affects the reversible phosphorylation process, which is key to the regulation of the signaling events that control various cellular functions . By inhibiting PTPs, Tan 1364B, CI 010 disrupts this balance, potentially leading to changes in cell growth, proliferation, differentiation, survival, apoptosis, adhesion, and motility .

Result of Action

The inhibition of PTPs by Tan 1364B, CI 010 can lead to changes in the phosphorylation state of cellular proteins, affecting various cellular functions . For example, it can arrest cell cycle progress at the G1/S transition . It is also reported to inhibit heparanase, an endo-β-D-glucuronidase involved in tumor cell invasion and angiogenesis .

Action Environment

The action, efficacy, and stability of Tan 1364B, CI 010 can be influenced by various environmental factors. For instance, the presence of magnesium can block the inhibitory activity of Tan 1364B, CI 010 against certain PTPs . Additionally, the solubility of the compound in different solvents can impact its bioavailability and therefore its efficacy .

Biochemical Analysis

Biochemical Properties

Tan 1364B, CI 010 interacts with various enzymes and proteins. It inhibits the activity of the PTPs LMW-PTP, CDC25B, and PTP1B. The inhibitory activity against LMW-PTP and CDC25B is blocked in the presence of magnesium. These interactions play a crucial role in the regulation of signaling events that control cell growth and proliferation, differentiation, survival or apoptosis, as well as adhesion and motility .

Cellular Effects

Tan 1364B, CI 010 has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of CD45 and VHR, arresting cell cycle progress at the G1/S transition . It also inhibits heparanase, an endo-β-D-glucuronidase involved in tumor cell invasion and angiogenesis .

Molecular Mechanism

The molecular mechanism of action of Tan 1364B, CI 010 involves binding interactions with biomolecules and changes in gene expression. It forms aggregates in solution and binds to both the PTP binding site and to protein surfaces. This binding interaction leads to the inhibition of enzyme activity and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: RK-682 (calcium salt) is synthesized through the fermentation of Streptomyces sp. 88-682. The compound is then isolated and purified. During silica gel column chromatography, the calcium salt form of RK-682 is formed . The compound is soluble in ethanol, methanol, dimethylformamide, and dimethyl sulfoxide .

Industrial Production Methods: The industrial production of RK-682 (calcium salt) involves large-scale fermentation of the Streptomyces species, followed by extraction and purification processes. The formation of the calcium salt occurs during the purification stage using silica gel chromatography .

Properties

IUPAC Name

calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/q;;+2/p-2/t2*18-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDPLBYJXMIJFP-ZMFXSWHNSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70CaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate
Reactant of Route 2
calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate
Reactant of Route 3
calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate
Reactant of Route 4
calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate
Reactant of Route 5
calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate
Reactant of Route 6
calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate

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